Species-Dependent Allosteric Switch
GW-791343 exhibits a unique directional reversal in functional activity between human and rat P2X7 receptors. In ethidium accumulation assays using HEK293 cells expressing recombinant human P2X7, GW-791343 inhibits BzATP (30 µM)-stimulated responses, producing non-competitive antagonism consistent with negative allosteric modulation. In contrast, in the identical assay system using rat P2X7-expressing cells, GW-791343 potentiates BzATP-evoked ethidium accumulation, indicative of positive allosteric modulation [1]. Mutational studies have identified amino acid residue 95 (phenylalanine in human, leucine in rat) as the primary determinant of this species-specific directional switch [2].
| Evidence Dimension | Functional allosteric modulation direction and potency (human vs. rat P2X7) |
|---|---|
| Target Compound Data | Human: Negative allosteric modulator (antagonist), pIC50 = 6.9–7.2; Rat: Positive allosteric modulator (agonist potentiator) |
| Comparator Or Baseline | Compound-17 (from same study): Negative allosteric modulator at both human and rat P2X7 (no directional switch); A-740003: Competitive antagonist at both human (IC50 = 40 nM) and rat (IC50 = 18 nM) P2X7 |
| Quantified Difference | GW-791343 is the only P2X7 tool compound documented to produce functionally opposite modulation (antagonism vs. potentiation) in human vs. rat orthologs of the same receptor. |
| Conditions | HEK293 cells stably expressing recombinant human or rat P2X7 receptors; agonist: BzATP (30 µM); readout: ethidium accumulation |
Why This Matters
Procurement of GW-791343 is essential for studies requiring cross-species validation of P2X7 target biology where the functional consequence of allosteric modulation must be assessed in both human and rodent systems.
- [1] Michel AD, Chambers LJ, Walter DS. Negative and positive allosteric modulators of the P2X7 receptor. Br J Pharmacol. 2008;153(4):737-750. View Source
- [2] Michel AD, Clay WC, Ng SW, et al. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects. Br J Pharmacol. 2008;155(5):738-751. View Source
